molecular formula C11H18O2 B13314964 3-(Cyclobutylmethyl)oxane-3-carbaldehyde

3-(Cyclobutylmethyl)oxane-3-carbaldehyde

Cat. No.: B13314964
M. Wt: 182.26 g/mol
InChI Key: PJLVFKSGNBFBIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Cyclobutylmethyl)oxane-3-carbaldehyde typically involves the reaction of cyclobutylmethyl bromide with an oxane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .

similar synthetic routes involving the use of cyclobutylmethyl bromide and oxane derivatives can be scaled up for larger-scale production if needed .

Chemical Reactions Analysis

3-(Cyclobutylmethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Cyclobutylmethyl)oxane-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research involving this compound focuses on its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects the downstream signaling pathways and cellular processes .

Comparison with Similar Compounds

3-(Cyclobutylmethyl)oxane-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that can be exploited in various research applications .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-(cyclobutylmethyl)oxane-3-carbaldehyde

InChI

InChI=1S/C11H18O2/c12-8-11(5-2-6-13-9-11)7-10-3-1-4-10/h8,10H,1-7,9H2

InChI Key

PJLVFKSGNBFBIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2(CCCOC2)C=O

Origin of Product

United States

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